molecular formula C23H21FN4O3 B10781840 2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol

2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol

Cat. No.: B10781840
M. Wt: 420.4 g/mol
InChI Key: MULTXXBUCOCYME-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for GP-3269 are not readily available in the literature.
    • industrial production methods likely involve multi-step organic synthesis, purification, and formulation.
  • Chemical Reactions Analysis

    • GP-3269 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • GP-3269’s applications span multiple fields:

        Chemistry: As an AK inhibitor, it contributes to understanding adenosine metabolism and nucleoside analogs.

        Biology: Researchers explore its impact on cellular signaling, adenosine receptor activation, and related pathways.

        Medicine: Investigated for anticonvulsant properties in animal models.

        Industry: Potential applications in drug development and personalized medicine.

  • Mechanism of Action

    • GP-3269’s primary mechanism involves inhibiting adenosine kinase.
    • By blocking AK, it increases adenosine levels, affecting adenosine receptors and downstream signaling pathways.
    • Molecular targets include AK itself and adenosine receptors (A1, A2A, A2B, A3).
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • Researchers may explore related AK inhibitors or nucleoside analogs for context.

    Properties

    Molecular Formula

    C23H21FN4O3

    Molecular Weight

    420.4 g/mol

    IUPAC Name

    2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol

    InChI

    InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)

    InChI Key

    MULTXXBUCOCYME-UHFFFAOYSA-N

    Canonical SMILES

    CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O

    Origin of Product

    United States

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